molecular formula C10H5BrF3NO B592008 4-Bromo-6-(trifluoromethoxy)quinoline CAS No. 1189105-68-7

4-Bromo-6-(trifluoromethoxy)quinoline

Cat. No.: B592008
CAS No.: 1189105-68-7
M. Wt: 292.055
InChI Key: MQWWGBHKEREGLA-UHFFFAOYSA-N
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Description

4-Bromo-6-(trifluoromethoxy)quinoline is a chemical compound with the molecular formula C10H5BrF3NO and a molecular weight of 292.06 g/mol . It is a white to off-white solid at room temperature . This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry and material science.

Scientific Research Applications

4-Bromo-6-(trifluoromethoxy)quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of “4-Bromo-6-(trifluoromethoxy)quinoline” in chemical reactions involves the process of C-H trifluoromethoxylation . This process is mediated by silver salts under mild reaction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-(trifluoromethoxy)quinoline typically involves the bromination of 6-(trifluoromethoxy)quinoline. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-(trifluoromethoxy)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-6-(trifluoromethoxy)quinoline is unique due to the presence of both the bromine and trifluoromethoxy groups.

Properties

IUPAC Name

4-bromo-6-(trifluoromethoxy)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO/c11-8-3-4-15-9-2-1-6(5-7(8)9)16-10(12,13)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWWGBHKEREGLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1OC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670908
Record name 4-Bromo-6-(trifluoromethoxy)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189105-68-7
Record name 4-Bromo-6-(trifluoromethoxy)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1189105-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-6-(trifluoromethoxy)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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